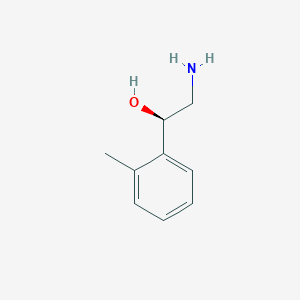

(1R)-2-amino-1-(2-methylphenyl)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

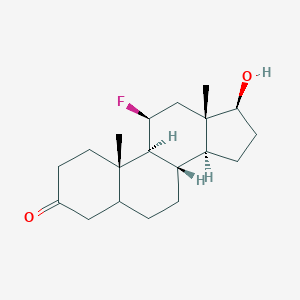

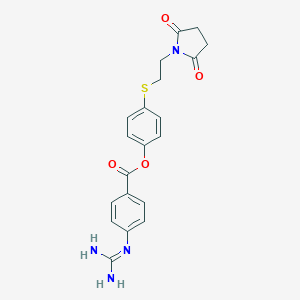

(1R)-2-amino-1-(2-methylphenyl)ethanol, also known as dexmedetomidine, is a synthetic compound that belongs to the class of alpha-2 adrenergic agonists. It is commonly used as a sedative, analgesic, and anesthetic agent in clinical settings. Dexmedetomidine has gained significant attention in scientific research due to its unique pharmacological properties and potential therapeutic applications.

Mecanismo De Acción

Dexmedetomidine acts as an agonist at the alpha-2 adrenergic receptor, which is located in the central nervous system. Activation of this receptor results in the inhibition of norepinephrine release, leading to sedation and analgesia. Dexmedetomidine also has sympatholytic effects, resulting in a decrease in heart rate and blood pressure. It has been shown to have a selective effect on the alpha-2A subtype of the receptor, which is responsible for its sedative and analgesic properties.

Efectos Bioquímicos Y Fisiológicos

Dexmedetomidine has a number of biochemical and physiological effects, including sedation, analgesia, anxiolysis, and sympatholysis. It has been shown to have a minimal effect on respiratory function, making it a safe agent for use in critically ill patients. Dexmedetomidine has also been shown to have neuroprotective effects, including the prevention of apoptosis and the reduction of oxidative stress.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Dexmedetomidine has a number of advantages for use in laboratory experiments. It has a predictable pharmacokinetic profile, allowing for accurate dosing and control of experimental conditions. It also has a wide safety margin, making it a safe agent for use in animal studies. However, (1R)-2-amino-1-(2-methylphenyl)ethanoline can be expensive and may not be readily available in all laboratory settings.

Direcciones Futuras

There are a number of potential future directions for research on (1R)-2-amino-1-(2-methylphenyl)ethanoline. One area of interest is the potential use of (1R)-2-amino-1-(2-methylphenyl)ethanoline in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Another area of interest is the development of new formulations of (1R)-2-amino-1-(2-methylphenyl)ethanoline, such as sustained-release formulations or transdermal patches. Additionally, further research is needed to fully understand the mechanism of action of (1R)-2-amino-1-(2-methylphenyl)ethanoline and its potential therapeutic applications.

Métodos De Síntesis

Dexmedetomidine is synthesized from 3-(2-methylbenzyl) indole using a multi-step process. The first step involves the protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group. The second step involves the reduction of the ketone group using sodium borohydride, followed by the formation of a Schiff base using formaldehyde. The third step involves the deprotection of the Boc group using trifluoroacetic acid, followed by the reduction of the imine using sodium borohydride. The final step involves the separation of the enantiomers using chiral chromatography, resulting in the isolation of (1R)-2-amino-1-(2-methylphenyl)ethanol.

Aplicaciones Científicas De Investigación

Dexmedetomidine has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have sedative, analgesic, and anesthetic properties, making it a useful agent in critical care settings. Dexmedetomidine has also been studied for its potential use in the treatment of pain, anxiety, and depression. In addition, it has been shown to have neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases.

Propiedades

Número CAS |

114579-92-9 |

|---|---|

Nombre del producto |

(1R)-2-amino-1-(2-methylphenyl)ethanol |

Fórmula molecular |

C9H13NO |

Peso molecular |

151.21 g/mol |

Nombre IUPAC |

(1R)-2-amino-1-(2-methylphenyl)ethanol |

InChI |

InChI=1S/C9H13NO/c1-7-4-2-3-5-8(7)9(11)6-10/h2-5,9,11H,6,10H2,1H3/t9-/m0/s1 |

Clave InChI |

CZDCJURGLKNBIV-VIFPVBQESA-N |

SMILES isomérico |

CC1=CC=CC=C1[C@H](CN)O |

SMILES |

CC1=CC=CC=C1C(CN)O |

SMILES canónico |

CC1=CC=CC=C1C(CN)O |

Sinónimos |

Benzenemethanol, -alpha--(aminomethyl)-2-methyl-, (R)- (9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B44762.png)

![Des-[4,5-O-(1-methylethylidene)] Topiramate](/img/structure/B44763.png)

![2-(Pyridin-2-yl)-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B44777.png)